

# A Comparative Safety Analysis of Setanaxib and Other Anti-Fibrotic Therapies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of the investigational anti-fibrotic drug **Setanaxib** with established and emerging therapies for fibrotic diseases. The information is compiled from publicly available clinical trial data, preclinical studies, and regulatory documents to offer an objective overview for researchers and drug development professionals.

## **Executive Summary**

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, present a significant therapeutic challenge. While drugs like nintedanib and pirfenidone have paved the way for anti-fibrotic treatment, their use can be limited by adverse effects. This guide evaluates the safety of **Setanaxib**, a novel NADPH oxidase 1/4 (NOX1/4) inhibitor, in the context of these existing treatments and other emerging agents such as the pan-PPAR agonist lanifibranor and the galectin-3 inhibitor belapectin.

Based on available clinical data, **Setanaxib** has demonstrated a favorable safety and tolerability profile in Phase I and Phase II trials.[1][2][3] The adverse events reported have been generally mild to moderate, with no significant safety signals identified at doses up to 1600mg/day.[1] This contrasts with the more frequent and sometimes dose-limiting gastrointestinal and skin-related side effects associated with nintedanib and pirfenidone, respectively. Newer agents like lanifibranor and belapectin also appear to have good safety profiles, with adverse event rates comparable to placebo in clinical trials.[4][5][6][7][8]



# **Comparative Safety Data**

The following tables summarize the incidence of common and serious adverse events reported in clinical trials for **Setanaxib** and comparator anti-fibrotic drugs.

Table 1: Overview of Common Adverse Events (Frequency >10%)



| Adverse<br>Event                            | Setanaxib            | Nintedanib           | Pirfenidone | Lanifibrano<br>r                 | Belapectin               |
|---------------------------------------------|----------------------|----------------------|-------------|----------------------------------|--------------------------|
| Gastrointestin<br>al                        |                      |                      |             |                                  |                          |
| Diarrhea                                    | Not Reported as >10% | 62.4%                | 18.8%       | More<br>frequent than<br>placebo | Comparable<br>to placebo |
| Nausea                                      | Not Reported as >10% | 24.5%                | 32.4%       | More<br>frequent than<br>placebo | Comparable<br>to placebo |
| Abdominal<br>Pain                           | Not Reported as >10% | 14.8%                | 24%*        | Not Reported as >10%             | Comparable<br>to placebo |
| Vomiting                                    | Not Reported as >10% | 11.1%                | 13%         | Not Reported as >10%             | Comparable to placebo    |
| Decreased<br>Appetite                       | Not Reported as >10% | 10.3%                | 21%         | Not Reported as >10%             | Comparable to placebo    |
| Skin and<br>Subcutaneou<br>s Tissue         |                      |                      |             |                                  |                          |
| Rash                                        | Not Reported as >10% | Not Reported as >10% | 30%         | Not Reported as >10%             | Comparable to placebo    |
| Photosensitivi<br>ty                        | Not Reported as >10% | Not Reported as >10% | 9%          | Not Reported as >10%             | Comparable to placebo    |
| General<br>Disorders                        |                      |                      |             |                                  |                          |
| Fatigue                                     | Reported, but <10%   | 26%                  | 19.6%       | Not Reported as >10%             | Comparable to placebo    |
| Respiratory,<br>Thoracic and<br>Mediastinal | _                    |                      |             |                                  |                          |



| Nasopharyngi<br>tis              | Reported<br>(Common<br>Cold) | 13.5%                | Not Reported as >10% | Not Reported as >10%             | Comparable to placebo    |
|----------------------------------|------------------------------|----------------------|----------------------|----------------------------------|--------------------------|
| Nervous<br>System                |                              |                      |                      |                                  |                          |
| Headache                         | Not Reported as >10%         | 22%                  | Not Reported as >10% | Not Reported as >10%             | Comparable to placebo    |
| Dizziness                        | Not Reported as >10%         | 18%                  | Not Reported as >10% | Not Reported as >10%             | Comparable to placebo    |
| Metabolism<br>and Nutrition      |                              |                      |                      |                                  |                          |
| Weight Gain                      | Not Reported as >10%         | Not Reported as >10% | Not Reported as >10% | More<br>frequent than<br>placebo | Comparable to placebo    |
| Blood and<br>Lymphatic<br>System |                              |                      |                      |                                  |                          |
| Anemia                           | Monitored as potential       | Not Reported as >10% | Not Reported as >10% | More<br>frequent than<br>placebo | Comparable<br>to placebo |
| Endocrine                        |                              |                      |                      |                                  |                          |
| Hypothyroidis<br>m               | Monitored as potential       | Not Reported as >10% | Not Reported as >10% | Not Reported as >10%             | Comparable<br>to placebo |

<sup>\*</sup>Includes abdominal pain, upper abdominal pain, abdominal distension, and stomach discomfort.

Table 2: Serious Adverse Events and Treatment Discontinuation



| Outcome                                | Setanaxib                                              | Nintedanib                  | Pirfenidone                 | Lanifibrano<br>r                                                                                           | Belapectin                                           |
|----------------------------------------|--------------------------------------------------------|-----------------------------|-----------------------------|------------------------------------------------------------------------------------------------------------|------------------------------------------------------|
| Serious<br>Adverse<br>Events<br>(SAEs) | Unrelated to<br>study drug in<br>a Phase 2<br>trial[3] | 27.2%                       | 17.5%                       | <4% (similar to placebo)[7]                                                                                | Comparable to placebo, no drug-related SAEs[4][5][6] |
| Treatment Discontinuati on due to AEs  | Higher than placebo in one Phase 2b trial[9]           | 21%                         | 14.6%                       | <5% (similar<br>to placebo)[8]                                                                             | Comparable<br>to placebo                             |
| Drug-Induced<br>Liver Injury<br>(DILI) | Monitored, no<br>signal<br>reported                    | Warnings and<br>Precautions | Warnings and<br>Precautions | Monitored,<br>one case of<br>suspected<br>autoimmune<br>hepatitis<br>reported in a<br>Phase 3<br>trial[10] | No signal<br>reported                                |

### **Experimental Protocols**

Detailed, step-by-step experimental protocols for the key preclinical safety and toxicology studies of these compounds are not extensively available in the public domain. However, based on regulatory submission documents, the general scope of the nonclinical safety programs can be outlined.

#### General Toxicology Studies:

 Methodology: These studies typically involve repeat-dose administration of the drug to at least two mammalian species (one rodent, one non-rodent) for various durations (e.g., 28 days, 3 months, 6 months, 1 year). The drug is administered via the intended clinical route (e.g., oral gavage). Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination



of tissues at termination. The objective is to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

- Nintedanib Example: Chronic toxicity was evaluated in rats for up to 6 months and in monkeys for up to 12 months via oral gavage.[11]
- Pirfenidone Example: A 6-month rat toxicology study and a 9-month dog toxicology study were conducted.[12]

#### Safety Pharmacology:

- Methodology: These studies are designed to assess the potential effects of a drug on vital
  organ systems, including the cardiovascular, respiratory, and central nervous systems. For
  example, cardiovascular safety is often assessed using in vitro hERG assays and in vivo
  telemetry in a large animal model to evaluate effects on blood pressure, heart rate, and ECG
  parameters.
- Nintedanib Example: No pertinent adverse effects on the cardiovascular and bronchopulmonary systems were observed in repeat-dose toxicology studies.[13]

#### Genotoxicity:

- Methodology: A standard battery of tests is conducted to assess the potential for the drug to cause genetic damage. This typically includes an in vitro bacterial reverse mutation assay (Ames test), an in vitro chromosomal aberration test in mammalian cells, and an in vivo micronucleus test in rodents.
- Nintedanib Example: Nintedanib was negative in the standard genotoxicity battery.[11]

#### Carcinogenicity:

- Methodology: Long-term studies (typically 2 years) are conducted in two rodent species (usually rats and mice) to evaluate the carcinogenic potential of the drug.
- Nintedanib Example: Two-year carcinogenicity studies in rats and mice did not reveal any evidence of carcinogenic potential.[11]



Pirfenidone Example: A 2-year mouse study showed an increase in liver neoplasms, and a 2-year rat study showed an increase in hepatocellular and uterine tumors.[14]

### **Signaling Pathways and Mechanisms of Action**

The following diagrams illustrate the proposed mechanisms of action of **Setanaxib** and the comparator drugs, providing a basis for understanding their on-target efficacy and potential for off-target side effects.



Click to download full resolution via product page

**Setanaxib** inhibits NOX1/4, reducing ROS production and subsequent pro-fibrotic signaling.





Click to download full resolution via product page

Nintedanib inhibits multiple tyrosine kinase receptors involved in fibrosis.





Click to download full resolution via product page

Pirfenidone exhibits anti-fibrotic and anti-inflammatory effects through multiple pathways.





Click to download full resolution via product page

Lanifibranor is a pan-PPAR agonist that modulates metabolic, inflammatory, and fibrotic pathways.



Click to download full resolution via product page

Belapectin inhibits galectin-3, a key mediator of inflammation and fibrosis.

### Conclusion

**Setanaxib**, with its targeted inhibition of NOX1 and NOX4, presents a promising safety profile in early to mid-stage clinical development. The absence of significant dose-limiting toxicities and a different adverse event profile compared to the approved anti-fibrotic agents, nintedanib and pirfenidone, suggests it could offer a valuable therapeutic alternative. The newer agents,



lanifibranor and belapectin, also demonstrate favorable safety in their respective clinical trials. As more data from later-phase trials become available, a more definitive comparison of the long-term safety and risk-benefit profiles of these emerging therapies will be possible. This evolving landscape of anti-fibrotic drugs offers hope for more effective and better-tolerated treatments for patients with fibrotic diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Ofev (Nintedanib): First Tyrosine Kinase Inhibitor Approved for the Treatment of Patients with Idiopathic Pulmonary Fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Setanaxib as a Potent Hypoxia-specific Therapeutic Agent Against Liver Cancer | Anticancer Research [ar.iiarjournals.org]
- 3. Setanaxib, a first-in-class selective NADPH oxidase 1/4 inhibitor for primary biliary cholangitis: A randomized, placebo-controlled, phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galectin Therapeutics Reports Positive NAVIGATE Trial Results for Belapectin in Patients with MASH Cirrhosis and Portal Hypertension | Nasdaq [nasdaq.com]
- 5. hcplive.com [hcplive.com]
- 6. Galectin Therapeutics Inc. Reports Positive NAVIGATE Trial Results for Belapectin in MASH Cirrhosis Treatment | Nasdaq [nasdaq.com]
- 7. The New England Journal of Medicine publishes the results of the NATIVE Phase IIb clinical trial with lanifibranor in NASH BioSpace [biospace.com]
- 8. A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calliditas announces positive TRANSFORM Phase 2b topline data in primary biliary cholangitis [prnewswire.com]
- 10. Adverse event halts Inventiva's pivotal lanifibranor NASH trial | BioWorld [bioworld.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]



- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [A Comparative Safety Analysis of Setanaxib and Other Anti-Fibrotic Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607647#comparing-the-safety-profile-of-setanaxib-with-other-fibrotic-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com